5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with a butyl group at the 5-position and a chlorophenyl group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromene Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone derivatives and furan derivatives under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
5-butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17ClO3 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-butyl-3-(4-chlorophenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17ClO3/c1-2-3-4-14-9-21(23)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(22)8-6-13/h5-12H,2-4H2,1H3 |
InChI Key |
XGNYDFGBXHTOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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